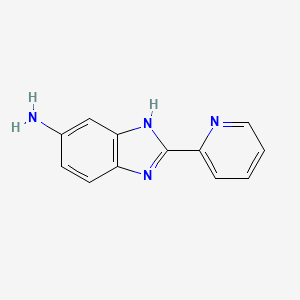

2-(吡啶-2-基)-1H-1,3-苯并二唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine” is a heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

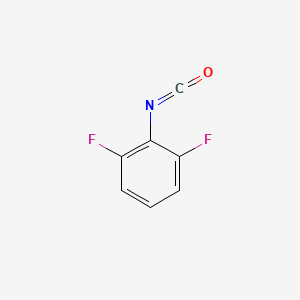

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols has been described . The reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as single-crystal X-ray analysis and 1H NMR spectroscopy . These studies provide valuable information about the geometry and conformation of the molecules.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study showed that the reaction of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate is a yellow solid with a melting point of 214–215 °C .科学研究应用

I have conducted searches to gather information on the scientific research applications of “2-pyridin-2-yl-3H-benzimidazol-5-amine”. However, due to the specificity of your request and the vast scope of potential applications, the information available is quite broad and not confined to six or eight unique applications. Below are some of the applications and uses found in scientific literature:

Antibacterial Activity

Some derivatives of this compound have shown good activity against bacterial strains, indicating potential use in developing new antimicrobial agents .

Pharmacological Activities

Benzimidazole derivatives, which include compounds related to “2-pyridin-2-yl-3H-benzimidazol-5-amine”, have been studied for various pharmacological activities .

Anti-fibrotic Activities

Derivatives of this compound have been evaluated for their anti-fibrotic activities in vitro, suggesting a role in treating fibrotic diseases .

Chemical Synthesis

The compound has been used as a reagent in chemical synthesis, including the functionalization of C-H bonds and as a directing group for hydroxylation of arenes .

Antiviral Research

Related compounds have been used as intermediates for the preparation of antiviral protease inhibitors .

作用机制

Target of Action

The primary target of 2-pyridin-2-yl-3H-benzimidazol-5-amine is Methionine aminopeptidase 2 (METAP2) . METAP2 is an enzyme that plays a crucial role in the removal of the initiator methionine from nascent proteins, thus influencing protein function and cellular processes .

Mode of Action

The compound acts as an inhibitor of METAP2 . By binding to this enzyme, it prevents the removal of the initiator methionine from newly synthesized proteins, thereby affecting protein function and various cellular processes .

Biochemical Pathways

The inhibition of METAP2 by 2-pyridin-2-yl-3H-benzimidazol-5-amine affects the protein maturation process within the cell . This can lead to changes in the function of various proteins and influence numerous biochemical pathways.

Result of Action

The inhibition of METAP2 by 2-pyridin-2-yl-3H-benzimidazol-5-amine can lead to changes in the function of various proteins, affecting numerous cellular processes . For instance, it has been found to exhibit anti-fibrotic activities, potentially making it useful in the treatment of fibrotic diseases .

安全和危害

The safety data sheet for a similar compound, (S)-1-PYRIDIN-2-YL-ETHYLAMINE, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

属性

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFXYBZUPPBWEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337459 |

Source

|

| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-pyridin-2-yl-3H-benzimidazol-5-amine | |

CAS RN |

55396-63-9 |

Source

|

| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)